molecular formula C21H25ClFNO2 B1679253 Reduced haloperidol CAS No. 34104-67-1

Reduced haloperidol

Numéro de catalogue B1679253
Numéro CAS: 34104-67-1
Poids moléculaire: 377.9 g/mol
Clé InChI: WNZBBTJFOIOEMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reduced haloperidol is an active metabolite of haloperidol . Haloperidol is used to treat nervous, emotional, and mental conditions such as schizophrenia . It is also used to control the symptoms of Tourette’s disorder .


Synthesis Analysis

One of the metabolic pathways of haloperidol is the reduction of the molecule at the benzylic ketone to form an alcohol metabolite, known as reduced haloperidol . The basic and clinical pharmacology of reduced haloperidol is the subject of this review .


Molecular Structure Analysis

Reduced haloperidol is formed via reduction of haloperidol by ketone reductase . It inhibits radioligand binding to sigma-1 and dopamine D2 receptors .


Chemical Reactions Analysis

Haloperidol undergoes Phase I metabolism reactions of oxidative dealkylation to form inactive metabolites and reduction to form an active metabolite (reduced haloperidol) .


Physical And Chemical Properties Analysis

Haloperidol is a crystalline material with a melting temperature of 150 °C . This drug has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone .

Applications De Recherche Scientifique

Postoperative Delirium in Elderly Patients

  • Application Summary : Haloperidol is used in the perioperative period to reduce the incidence of postoperative delirium in elderly patients .
  • Methods of Application : The main outcome was the incidence of postoperative delirium, and the secondary outcomes were side effects of haloperidol and the length of hospital stay . The meta-analyses were conducted using the Review Manager Version 5.1 .
  • Results : Eight RCTs (1569 patients) were included in the meta-analysis. There was a significant difference in the incidence of postoperative delirium between haloperidol and control groups . The meta-analysis revealed perioperative application of haloperidol could decrease the occurrence of postoperative delirium without obvious side effects in elderly people, and high-dose haloperidol (5 mg daily) possessed a greater positive effect .

Inhibition of Inflammasome Activation

  • Application Summary : Haloperidol inhibits ASC speck formation, caspase-1 activation, and release of IL-1β and IL-6, suggesting that it inhibits NLRP3 inflammasome activation and downstream cytokine responses .
  • Methods of Application : The study identified LAMTOR1 as a novel binding partner for haloperidol and demonstrated that haloperidol inhibits the aggregation of LAMTOR1 and NLRP3 .
  • Results : The use of the anti-psychotic haloperidol is associated with a reduced risk of incident gout . These data provide a foundation for exploring haloperidol as a potential therapy .

QTc Prolongation

  • Application Summary : The use of low-dose IV haloperidol is not associated with QTc prolongation .

Orientations Futures

Interethnic and pharmacogenetic differences in haloperidol metabolism may explain the observations . This proposal should be tested in randomized controlled trials .

Propriétés

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929321
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reduced haloperidol

CAS RN

34104-67-1, 136271-60-8
Record name 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyhaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of lithium aluminum hydride and 50 ml of tetrahydrofuran, was gradually added a solution of 5.0 g of 1-[β-(p-fluorobenzoyl)propionyl]-4-(p-chlorophenyl)-4-hydroxypiperidine in 40 ml of tetrahydrofuran. The mixture was stirred at room temperature for one hour, and at 60°to 65°C for 4 hours. Then 15 ml of cold water was added dropwise to the reaction mixture while the mixture was kept below 20°C in an ice bath. The precipitate was filtered off and the tetrahydrofuran was removed from the filtrate by distillation under reduced pressure. The residue was kept cooled for 2 hours and the solid matter was collected by filtration, washed with water, and dried to obtain 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1 -butanol, melting at 128° - 130°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reduced haloperidol
Reactant of Route 2
Reactant of Route 2
Reduced haloperidol
Reactant of Route 3
Reactant of Route 3
Reduced haloperidol
Reactant of Route 4
Reduced haloperidol
Reactant of Route 5
Reduced haloperidol
Reactant of Route 6
Reactant of Route 6
Reduced haloperidol

Citations

For This Compound
2,200
Citations
MW Jann, SR Saklad, L Ereshefsky, AL Richards… - …, 1986 - Springer
… Plasma concentrations of haloperidol and its reduced metabolite (reduced haloperidol) … and reduced haloperidol concentrations were determined by RIA. Reduced haloperidol was …
Number of citations: 160 link.springer.com
WH Chang - Psychopharmacology, 1992 - Springer
… Steady-state plasma ratios of reduced haloperidol to haloperidol in two dose stages in 14 … response and plasma reduced haloperidol levels or reduced haloperidol/ haloperidol ratios …
Number of citations: 43 link.springer.com
ER Korpi, JE Kleinman, DT Costakos, M Linnoila… - Psychiatry …, 1984 - Elsevier
… The results suggest that reduced haloperidol is present in the … We have seen reduced haloperidol in all serum samples from … of haloperidol and reduced haloperidol in post-mortem …
Number of citations: 88 www.sciencedirect.com
H Matsuno, T Uematsu… - British journal of clinical …, 1990 - Wiley Online Library
… , reduced haloperidol, may contribute to the effects of the parent drug. Therefore, in the present study we have developed a method for measuring haloperidol and reduced haloperidol …
Number of citations: 90 bpspubs.onlinelibrary.wiley.com
A Suzuki, K Otani, K Mihara, N Yasui… - Pharmacogenetics …, 1997 - journals.lww.com
… and reduced haloperidol after a single … reduced haloperidol was significantly higher in PM than in EM. These results suggest that the disposition of haloperidol and reduced haloperidol …
Number of citations: 98 journals.lww.com
BS Chakraborty, JW Hubbard, EM Hawes… - European journal of …, 1989 - Springer
The interconversion between haloperidol (HAL) and reduced haloperidol (RHAL) was examined following their separate administration in low (5 mg) single oral doses to 15 young …
Number of citations: 41 link.springer.com
JG Shin, K Kane, DA Flockhart - British journal of clinical …, 2001 - Wiley Online Library
… In the present study, S(–)-reduced haloperidol was eight fold more potent an inhibitor of CYP2D6 than the parent drug. It is possible that patients with high carbonyl reductase activity …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com
ER Korpi, RJ Wyatt - Psychopharmacology, 1984 - Springer
… injection of reduced haloperidol the concentrations of haloperidol and reduced haloperidol were equal in the striatum. The apparent conversion of reduced haloperidol to haloperidol …
Number of citations: 74 link.springer.com
MW Jann, YW Francis Lam, WH Chang - Psychopharmacology, 1990 - Springer
… of 10 mg haloperidol or reduced haloperidol in a randomized … clearances of haloperidol and reduced haloperidol are 1.15-t… total biotransformation of reduced haloperidol. This action of …
Number of citations: 43 link.springer.com
MW Jann, WH Chang, CM Davis, TY Chen, HC Deng… - Psychiatry …, 1989 - Elsevier
… , but reduced haloperidol levels were 3 times greater in non-Chinese … reduced haloperidol plasma levels. Logistic regression analysis revealed that ethnicity and reduced haloperidol/ …
Number of citations: 63 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.